

Spectroscopic Profiling of Coronopilin: A Multi-Modal Characterization Guide

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Compound of Interest

Compound Name: *Coronopilin*

CAS No.: 2571-81-5

Cat. No.: B1206532

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Executive Summary

Coronopilin (CAS: 2571-81-5) is a pseudoguaianolide sesquiterpene lactone primarily isolated from *Ambrosia* and *Parthenium* species.[1] Structurally defined as 1,2-dihydroparthenin, it possesses a 5/7 bicyclic carbocyclic core fused to a

-lactone. Its pharmacological profile includes significant cytotoxicity against cancer cell lines (e.g., Caco-2) and inhibition of the NF-

B and STAT3 signaling pathways.

This technical guide provides a rigorous framework for the spectroscopic identification and structural validation of **Coronopilin**. Unlike generic datasheets, this document focuses on the causality of spectral features—linking specific structural moieties (the

-methylene-

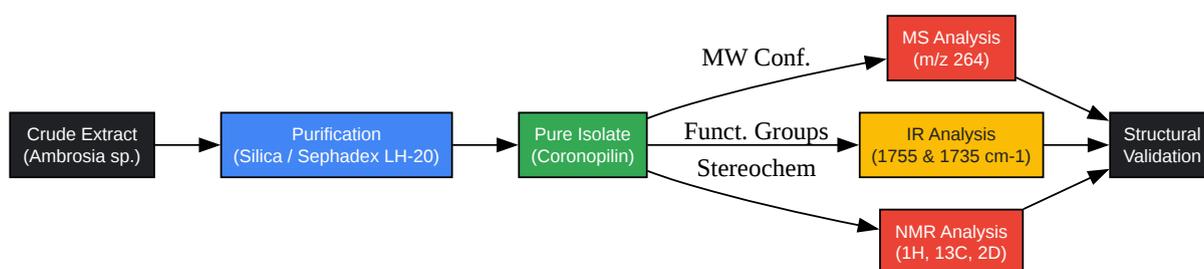
-lactone, the cyclopentanone ring, and the hydroxyl group) to their diagnostic signals in MS, IR, and NMR.

Part 1: Structural Characterization Strategy

The structural elucidation of **Coronopilin** requires a convergent workflow where each method validates the others. The logic follows this "Self-Validating" pathway:

- Mass Spectrometry (MS): Establishes the molecular formula () and degree of unsaturation.
- Infrared Spectroscopy (IR): Differentiates the two carbonyl environments (lactone vs. ketone) and confirms the hydroxyl group.
- NMR Spectroscopy (): The gold standard for stereochemical assignment, specifically distinguishing **Coronopilin** from its unsaturated analogue, Parthenin.

Structural Elucidation Workflow



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Figure 1: Convergent workflow for the isolation and spectroscopic validation of **Coronopilin**.

Part 2: Mass Spectrometry (MS) Data

Technique: ESI-MS (Electrospray Ionization) in Positive Mode is recommended for intact molecular ion detection. EI-MS (Electron Impact) is useful for fragmentation fingerprinting.

Diagnostic Ions

The molecular weight of **Coronopilin** is 264.32 g/mol .

Ion Type	m/z Value	Interpretation	Structural Insight
	265.14	Protonated Molecular Ion	Confirms Formula
	287.13	Sodium Adduct	Common in ESI; confirms MW 264.
	247.13	Loss of Water	Indicates presence of free Hydroxyl (-OH).
	237	Loss of Carbon Monoxide	Characteristic of cyclic ketones/lactones.
Base Peak	~43/55	Hydrocarbon fragments	Typical for terpenoid skeletons.

Expert Insight: In EI-MS, look for the molecular ion at

264. If the peak at 262 is dominant, your sample may be oxidized to Parthenin (dehydrogenation at C1-C2).

Part 3: Infrared (IR) Spectroscopy

IR is critical for distinguishing the two carbonyl types in **Coronopilin**. The strain in the 5-membered lactone ring shifts its absorption to a higher wavenumber compared to the cyclopentanone.

Key Absorption Bands (KBr or Thin Film)

Wavenumber ()	Functional Group	Vibration Mode	Diagnostic Value
3400 - 3500	O-H	Stretching (Broad)	Confirms C-1 (or C-6a) Hydroxyl.
1755 - 1765	-Lactone C=O	Stretching	Critical: Higher frequency due to ring strain.
1735 - 1745	Cyclopentanone C=O	Stretching	Distinct from lactone; confirms C-2/C-9 ketone.
1660	C=C (Exocyclic)	Stretching	Confirms -methylene group.
1200 - 1250	C-O-C	Stretching	Lactone ether linkage.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive proof of structure. All data below is referenced to

(TMS

0.00).

¹H NMR Data (500 MHz, CDCl₃)

Note: Chemical shifts are approximate based on the pseudoguaianolide class characteristics.

Position	(ppm)	Multiplicity	(Hz)	Structural Assignment
H-13a	6.2 - 6.3	Doublet (d)	~3.0	Exocyclic Methylene (High field)
H-13b	5.5 - 5.6	Doublet (d)	~3.0	Exocyclic Methylene (Low field)
H-6	5.0 - 5.2	Doublet (d)	~8.0	Lactone Methine (diagnostic for ring fusion)
H-1	3.5 - 4.0	Multiplet	-	Carbinol proton (adjacent to OH)
H-14	1.1 - 1.3	Doublet/Singlet	-	C-10 Methyl group
H-15	1.0 - 1.2	Singlet	-	C-5 Methyl group
H-2, H-3	1.5 - 2.5	Multiplets	-	Key: Saturated region (Distinct from Parthenin)

Self-Validating Check: To confirm you have **Coronopilin** and not Parthenin:

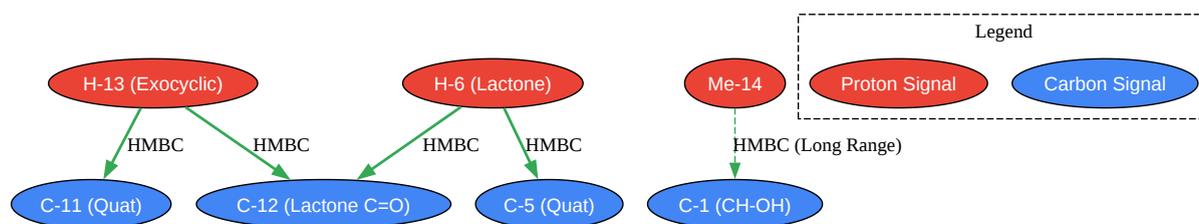
- Check the 6.0 - 7.5 ppm region.
- Parthenin shows a doublet for H-1 around 7.5 ppm (enone system).
- **Coronopilin** is transparent in this region (except for H-13 signals), confirming the saturation of the C1-C2 bond.

13C NMR Data (125 MHz, CDCl₃)

Carbon Type	(ppm)	Assignment
Ketone C=O	215 - 220	C-2 or C-9 (Cyclopentanone)
Lactone C=O	169 - 171	C-12 (Carbonyl of lactone)
Quaternary C=C	139 - 141	C-11 (
		-position of lactone)
Exocyclic CH ₂	120 - 122	C-13 (Methylene)
Carbinol CH	75 - 80	C-1 (C-OH)
Lactone CH	80 - 85	C-6 (Ring junction)

2D NMR Connectivity (HMBC/COSY)

The following diagram illustrates the critical correlations required to build the scaffold.



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Figure 2: Key HMBC correlations establishing the

-methylene-

-lactone core.

Part 5: Experimental Protocol for Isolation

To obtain high-purity **Coronopilin** for spectral analysis, the following protocol (adapted from Villagomez et al., 2013) is recommended.

- Extraction:
 - Macerate dried leaves of *Ambrosia arborescens* in Petroleum Ether (removes fats/waxes).
 - Extract residue with Dichloromethane (DCM). **Coronopilin** resides in this fraction.
- Fractionation:
 - Evaporate DCM to yield a gum.
 - Step 1: Molecular Exclusion Chromatography using Sephadex LH-20 (Eluent: Hexane/DCM/MeOH 2:1:1).
 - Step 2: Silica Gel Column Chromatography (Eluent gradient: Hexane Ethyl Acetate).
- Crystallization:
 - **Coronopilin** typically crystallizes from fractions as white needles/prisms.
 - Recrystallization Solvent: Acetone/Hexane or Methanol.

References

- Villagomez, R., et al. (2013). Multiple Anticancer Effects of Damsin and **Coronopilin** Isolated from *Ambrosia arborescens* on Cell Cultures. *Anticancer Research*, 33(9), 3799-3805.
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- Aylward, J. (2025). Spectroscopic Data of Sesquiterpene Lactones (General Reference for Pseudoguaianolide Shifts).

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Sources

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- 2. researchgate.net [researchgate.net]
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